molecular formula C7H3Cl2NO3 B1310661 2,3-Dichloro-6-nitrobenzaldehyde CAS No. 75618-41-6

2,3-Dichloro-6-nitrobenzaldehyde

Cat. No. B1310661
CAS RN: 75618-41-6
M. Wt: 220.01 g/mol
InChI Key: WIYQPLPGNFOLGH-UHFFFAOYSA-N
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Patent
US09067944B2

Procedure details

Concentrated sulphuric acid (450 Kg) was added to 2,3-dichlorobenzaldehyde (59 Kg) and the mixture was heated to 40-44° C. for 2 hours, with stirring, to dissolve all the solids then cooled to 20-25° C. over a period of 95 minutes. Nitric acid (70% w/w, 34.5 Kg) was added to the solution, maintaining the temperature between 16 and 28° C., over a period of 110 minutes. The reaction mixture was stirred for 130 minutes, at between 21-25° C., and then quenched by controlled addition over 225 minutes into 1080 Kg of water (pre-cooled to 0-5° C.), maintaining the temperature between 2-20° C., including a vessel rinse of concentrated sulphuric acid (9.2 Kg). The resulting suspension was stirred for 180 minutes at between 10-14° C. then isolated by filtration and washed with pre-cooled (0-15° C.) water (2×297 Kg). The isolated crude solid (151.3 Kg crude, 51.6 kg active weight) was dissolved in methyl tert-butyl ether (590 L) and washed with water (165 L), 10% w/w sodium carbonate solution (165 L) and then water (1654 Solvent was removed by reduced pressure distillation at 17-20° C. until a volume of 160 L was reached, whereupon heptane (1140 L) was added. The resulting slurry was heated to 60° C. over 54 minutes and stirred at between 60-65° C. for 110 minutes, then cooled to 15-20° C. over 11.5 hours. Material was isolated by filtration and washed with heptane 90 L) then dried in vacuo at 40-45° C. to give 2,3-dichloro-6-nitrobenzaldehyde (21.3 Kg) with 96.3% purity (HPLC) in 29% yield.
Quantity
450 kg
Type
reactant
Reaction Step One
Quantity
59 kg
Type
reactant
Reaction Step One
Quantity
34.5 kg
Type
reactant
Reaction Step Two
Quantity
590 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[Cl:6][C:7]1[C:14]([Cl:15])=[CH:13][CH:12]=[CH:11][C:8]=1[CH:9]=[O:10].[N+:16]([O-])([OH:18])=[O:17]>C(OC)(C)(C)C>[Cl:6][C:7]1[C:14]([Cl:15])=[CH:13][CH:12]=[C:11]([N+:16]([O-:18])=[O:17])[C:8]=1[CH:9]=[O:10]

Inputs

Step One
Name
Quantity
450 kg
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
59 kg
Type
reactant
Smiles
ClC1=C(C=O)C=CC=C1Cl
Step Two
Name
Quantity
34.5 kg
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
Quantity
590 L
Type
solvent
Smiles
C(C)(C)(C)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
42 (± 2) °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
to dissolve all the solids
TEMPERATURE
Type
TEMPERATURE
Details
then cooled to 20-25° C. over a period of 95 minutes
Duration
95 min
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature between 16 and 28° C.
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 130 minutes, at between 21-25° C.
Duration
130 min
CUSTOM
Type
CUSTOM
Details
quenched by controlled addition over 225 minutes into 1080 Kg of water (pre-cooled to 0-5° C.)
Duration
225 min
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature between 2-20° C.
WASH
Type
WASH
Details
rinse of concentrated sulphuric acid (9.2 Kg)
STIRRING
Type
STIRRING
Details
The resulting suspension was stirred for 180 minutes at between 10-14° C.
Duration
180 min
CUSTOM
Type
CUSTOM
Details
then isolated by filtration
WASH
Type
WASH
Details
washed
TEMPERATURE
Type
TEMPERATURE
Details
with pre-cooled (0-15° C.) water (2×297 Kg)
CUSTOM
Type
CUSTOM
Details
The isolated crude solid (151.3 Kg crude, 51.6 kg active weight)
WASH
Type
WASH
Details
washed with water (165 L), 10% w/w sodium carbonate solution (165 L)
CUSTOM
Type
CUSTOM
Details
water (1654 Solvent was removed by reduced pressure distillation at 17-20° C. until a volume of 160 L
ADDITION
Type
ADDITION
Details
whereupon heptane (1140 L) was added
TEMPERATURE
Type
TEMPERATURE
Details
The resulting slurry was heated to 60° C. over 54 minutes
Duration
54 min
STIRRING
Type
STIRRING
Details
stirred at between 60-65° C. for 110 minutes
Duration
110 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 15-20° C. over 11.5 hours
Duration
11.5 h
CUSTOM
Type
CUSTOM
Details
Material was isolated by filtration
WASH
Type
WASH
Details
washed with heptane 90 L)
CUSTOM
Type
CUSTOM
Details
then dried in vacuo at 40-45° C.

Outcomes

Product
Details
Reaction Time
110 min
Name
Type
product
Smiles
ClC1=C(C=O)C(=CC=C1Cl)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 21.3 kg
YIELD: PERCENTYIELD 29%
YIELD: CALCULATEDPERCENTYIELD 28.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.